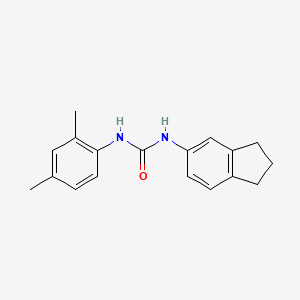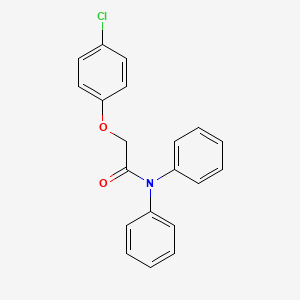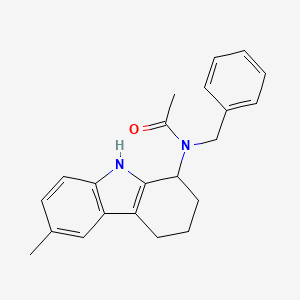
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,4-dimethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,4-dimethylphenyl)urea, commonly known as DIUP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIUP belongs to the class of indenyl urea derivatives and is known for its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
DIUP has been extensively studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, DIUP has been shown to have herbicidal activity against various weed species. In medicine, DIUP has been investigated for its potential use as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In material science, DIUP has been explored for its use in the development of high-performance polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of DIUP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, DIUP has been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. In Alzheimer's disease, DIUP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In Parkinson's disease, DIUP has been shown to inhibit the aggregation of alpha-synuclein, a protein that forms toxic aggregates in the brain.
Biochemical and Physiological Effects
DIUP has been shown to have a variety of biochemical and physiological effects depending on the application and dosage. In herbicidal applications, DIUP has been shown to inhibit the growth of weed species by disrupting the photosynthetic process. In cancer cells, DIUP has been shown to induce apoptosis, a process of programmed cell death. In Alzheimer's disease, DIUP has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain. In Parkinson's disease, DIUP has been shown to reduce the formation of toxic protein aggregates in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
DIUP has several advantages for lab experiments, including its unique chemical structure and properties, high potency, and broad spectrum of activity. However, DIUP also has limitations, including its complex synthesis process, potential toxicity, and limited solubility in water.
Zukünftige Richtungen
There are several future directions for the research and development of DIUP. In agriculture, DIUP can be further developed as a selective herbicide with reduced environmental impact. In medicine, DIUP can be explored as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, DIUP can be studied for its use in the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of DIUP and its potential toxicity in humans and the environment.
Synthesemethoden
DIUP can be synthesized through a multistep process involving the reaction of 2,3-dihydroinden-1-one with 2,4-dimethylphenyl isocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified through various techniques such as column chromatography, recrystallization, and distillation. The synthesis of DIUP is a complex process and requires careful optimization of reaction conditions to obtain high yields and purity.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(2,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-12-6-9-17(13(2)10-12)20-18(21)19-16-8-7-14-4-3-5-15(14)11-16/h6-11H,3-5H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDWQYNQCGNQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC3=C(CCC3)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824205 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-furylmethyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5002901.png)
![7-(2-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5002925.png)
![5-(1,3-benzodioxol-5-ylmethylene)-1-[2-(4-fluorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5002927.png)
![2-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]ethanol](/img/structure/B5002933.png)
![16-[(diisobutylamino)carbonyl]tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5002941.png)
![3-bromo-4-methoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5002943.png)
![ethyl 4-(3-fluorobenzyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5002945.png)
![2-bromo-N-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5002964.png)
![ethyl 4-(5-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonyl}-2-furyl)benzoate](/img/structure/B5002968.png)
![N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5002988.png)
![8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5002996.png)
![methyl 4-({[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}amino)butanoate](/img/structure/B5003001.png)

